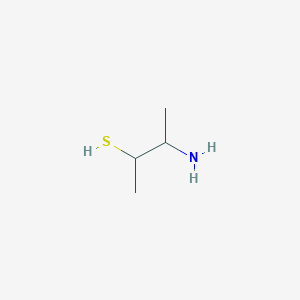
5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Glu(Obzl)-Onp, also known as Z-Glu(OBzl)-OSu, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its ability to protect the carboxyl group of glutamic acid, making it a valuable tool in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Z-Glu(Obzl)-Onp typically involves a multi-step synthetic process. One common method includes the protection of the carboxyl group of glutamic acid as a t-butoxycarbonyl ester (Boc) and the protection of the amino group as a benzyloxycarbonyl (Cbz) group . The protected glutamic acid is then reacted with p-nitrophenyl chloroformate to form the final product, Z-Glu(Obzl)-Onp.
Industrial Production Methods
Industrial production of Z-Glu(Obzl)-Onp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions
Z-Glu(Obzl)-Onp undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.
Hydrolysis: The ester bonds in Z-Glu(Obzl)-Onp can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted glutamic acid derivatives.
Hydrolysis Products: The major products of hydrolysis are glutamic acid and p-nitrophenol.
科学研究应用
Z-Glu(Obzl)-Onp has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for glutamic acid, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors and probes.
Medicine: Z-Glu(Obzl)-Onp is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides and proteins for various industrial applications, including enzyme production and biocatalysis.
作用机制
The mechanism of action of Z-Glu(Obzl)-Onp involves the protection of the carboxyl group of glutamic acid. By forming a stable ester bond, the compound prevents unwanted reactions at the carboxyl group during peptide synthesis. This allows for the selective formation of peptide bonds at the amino group, facilitating the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
Z-Glu(OBzl)-OSu: Another derivative of glutamic acid used as a protecting group in peptide synthesis.
Boc-Glu(OBzl)-OSu: A similar compound where the carboxyl group is protected as a t-butoxycarbonyl ester.
Uniqueness
Z-Glu(Obzl)-Onp is unique in its ability to provide stable protection for the carboxyl group of glutamic acid while allowing for selective peptide bond formation. This makes it a valuable tool in the synthesis of complex peptides and proteins, particularly in the development of peptide-based drugs and therapeutic agents.
属性
分子式 |
C26H24N2O8 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C26H24N2O8/c29-24(34-17-19-9-3-1-4-10-19)16-15-21(27-26(31)35-18-20-11-5-2-6-12-20)25(30)36-23-14-8-7-13-22(23)28(32)33/h1-14,21H,15-18H2,(H,27,31)/t21-/m0/s1 |
InChI 键 |
VBPKLRDOMGTPHQ-NRFANRHFSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)


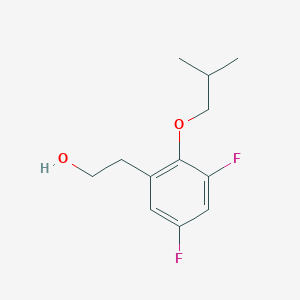
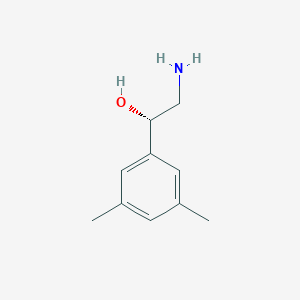
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
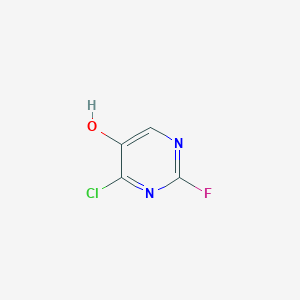
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
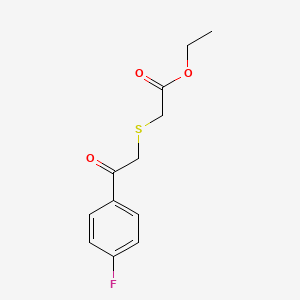
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
